7-{[(3-chlorophenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol
Description
7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at the 8-position and a substituted methyl group at the 7-position.
Properties
IUPAC Name |
7-[(3-chloroanilino)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-16-6-1-7-17(12-16)25-19(15-5-2-10-23-13-15)18-9-8-14-4-3-11-24-20(14)21(18)26/h1-13,19,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHITWWERDACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194579 | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385786-49-2 | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385786-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Condensation for Quinoline Formation
The Friedländer reaction provides a robust framework for synthesizing quinoline derivatives. Using o-aminobenzaldehyde derivatives and ketones with active α-methylene groups, this method constructs the bicyclic system. For example, reacting o-amino-3-chlorobenzaldehyde with acetylacetone under acidic conditions yields 8-hydroxyquinoline precursors. Adjustments to electron-withdrawing groups on the benzaldehyde component can direct substitution patterns for subsequent functionalization.
Pfitzinger Reaction Modifications
The Pfitzinger reaction, employing isatin derivatives and β-keto esters, offers an alternative route. Hydrolysis of isatin to isatic acid followed by condensation with a β-keto ester generates 8-hydroxyquinoline-7-carboxylic acid intermediates. Decarboxylation and reduction steps may then introduce methylene bridges at position 7.
Introduction of the 8-Hydroxyl Group
Sulfonation-Alkali Fusion Strategy
A two-step process derived from 8-hydroxyquinoline synthesis involves:
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Sulfonation : Treating quinoline with fuming sulfuric acid at 60–120°C to form 8-quinoline sulfonic acid.
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Alkali Fusion : Heating the sulfonic acid with NaOH at 180°C under pressure (1.5 MPa) to hydrolyze the sulfonic group to -OH.
Example : 65% fuming H<sub>2</sub>SO<sub>4</sub> reacts with quinoline at 120°C for 3 hours, followed by NaOH fusion to achieve 85% yield of 8-hydroxyquinoline.
Direct Hydroxylation via Metal Catalysis
Advanced methods utilize palladium or copper catalysts to introduce -OH groups via C-H activation. While less common in industrial settings, these approaches avoid harsh sulfonation conditions. For instance, CuI/1,10-phenanthroline systems enable hydroxylation of quinolines at position 8 with 70–80% yields.
Functionalization at Position 7
Mannich Reaction for Aminomethylation
The Mannich reaction installs the (3-chlorophenyl)aminomethyl group via a three-component condensation:
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Reactants : 8-hydroxyquinoline, 3-chloroaniline, pyridine-3-carbaldehyde.
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Conditions : Acidic (e.g., HCl) or basic (e.g., K<sub>2</sub>CO<sub>3</sub>) catalysts in ethanol/water at 80°C.
Mechanism : Imine formation between the aldehyde and amine, followed by nucleophilic attack by the quinoline’s C7 position.
Cross-Coupling Approaches
Transition-metal-catalyzed couplings enable precise C-C bond formation:
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Suzuki-Miyaura : A 7-bromo-8-hydroxyquinoline precursor reacts with a (3-chlorophenyl)aminomethyl boronic ester under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.
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Buchwald-Hartwig Amination : Direct amination at C7 using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos and 3-chloroaniline derivatives.
Catalytic Hydrogenation and Reduction
Reduction of Intermediate Alkenes
Styryl intermediates generated during Mannich reactions require hydrogenation to achieve the final saturated methylene bridge. Pd/C (5–10 wt%) in acetic acid at 50°C under H<sub>2</sub> (1 atm) affords 85–90% conversion.
Table 1: Hydrogenation Optimization
| Catalyst | Solvent | Temperature (°C) | H<sub>2</sub> Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Acetic acid | 50 | 1 | 88.6 |
| PtO<sub>2</sub> | Ethanol | 25 | 3 | 78.2 |
Protecting Group Strategies
Hydroxyl Group Protection
The 8-OH group is prone to oxidation or undesired side reactions. Protection as a methyl ether (using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>) or acetate (Ac<sub>2</sub>O/pyridine) ensures stability during subsequent steps. Deprotection via BBr<sub>3</sub> (for methyl ethers) or NaOH (for acetates) restores the hydroxyl group post-functionalization.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity product. HPLC analysis (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) confirms >98% purity.
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.95 (s, 1H, OH), 8.32 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.20 (m, 9H, aromatic).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol has been investigated for its potential as:
- Antimicrobial Agent : Studies suggest that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
- Antiviral Activity : Research indicates that similar quinoline derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as topoisomerase inhibition, which disrupts DNA replication and induces apoptosis in cancerous cells.
Biological Research
The compound's interactions with biological systems have been explored through various assays:
- Ames Test : Preliminary studies indicate strong mutagenic potential in some derivatives, suggesting further investigation into their safety profiles is necessary .
- Cell Viability Assays : In vitro studies have demonstrated that the compound can effectively reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Industrial Applications
Beyond its medicinal uses, 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is also being explored for:
- Dyes and Pigments : The unique chromophoric properties of quinoline derivatives make them suitable for developing dyes with specific electronic properties.
- Material Science : The compound's ability to form coordination complexes can be exploited in the synthesis of novel materials with tailored electronic or optical characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapy agents. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes such as topoisomerases, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors and signaling pathways, modulating the activity of proteins involved in cell growth and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in:
- Aromatic substituents (e.g., fluorine vs. chlorine, phenyl vs. phenoxy groups).
- Pyridine ring positions (2-yl vs. 3-yl).
- Additional functional groups (e.g., methyl, trifluoromethyl).
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents at 7-Position | Molecular Formula | Molecular Weight | logP* | Notable Features |
|---|---|---|---|---|---|
| 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol | 3-Chlorophenylamino, pyridin-3-yl | C₂₁H₁₆ClN₃O | 361.83 (calc.) | ~6.0 (est.) | Chlorine enhances lipophilicity; pyridin-3-yl may influence binding orientation . |
| 7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol () | 3-Fluorophenyl, 2-pyridinylamino | C₂₁H₁₆FN₃O | 345.37 | ~5.8 | Fluorine’s electronegativity may alter electronic properties vs. chlorine . |
| 2-Methyl-7-{(3-phenoxyphenyl)[(pyridin-2-yl)amino]methyl}quinolin-8-ol () | 3-Phenoxyphenyl, pyridin-2-ylamino, 2-methyl | C₂₈H₂₃N₃O₂ | 433.51 | 6.63 | Phenoxy group increases steric bulk; methyl on quinoline enhances rigidity . |
| 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol () | 4-Trifluoromethylphenyl, pyridin-2-ylamino | C₂₃H₁₇F₃N₃O | 424.40 | ~6.5 (est.) | CF3 group enhances electron-withdrawing effects and hydrophobicity . |
| 7-[(2-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol () | 2-Chlorophenyl, 4-methylpyridin-2-ylamino | C₂₂H₁₈ClN₃O | 383.85 | ~6.2 (est.) | Chlorine at ortho position may sterically hinder interactions; methyl on pyridine alters electronic profile . |
*logP values estimated based on substituent contributions.
Physicochemical Properties
- Lipophilicity: Chlorine and trifluoromethyl groups increase logP (e.g., 6.63 for the phenoxy analog in vs. ~6.0 for the main compound). Fluorine’s lower lipophilicity reduces logP slightly in its analog .
- Hydrogen bonding : Pyridin-2-yl analogs () may form stronger hydrogen bonds due to nitrogen positioning, whereas pyridin-3-yl (main compound) could favor π-π stacking .
- Steric effects: Bulky groups like 3-phenoxyphenyl () or ortho-substituted chlorophenyl () may reduce binding affinity in sterically sensitive targets .
Biological Activity
7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline derivatives family, known for their diverse biological activities. This compound, characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline core, a pyridine ring, and a chlorophenyl group. The synthesis typically involves multiple steps, including:
- Formation of the Quinoline Core : Often synthesized using the Skraup synthesis method.
- Introduction of the Pyridine Ring : Achieved through Suzuki-Miyaura coupling reactions.
- Attachment of the Chlorophenyl Group : This step finalizes the structure, contributing to its biological activity.
The biological activity of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is primarily attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound can bind to DNA and inhibit topoisomerases, disrupting DNA replication and cell division.
- Enzyme Inhibition : It modulates the activity of proteins involved in cell growth and apoptosis by interacting with cellular receptors and signaling pathways.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In a study evaluating various quinoline derivatives, compounds similar to 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol showed promising cytotoxic activity against multiple cancer cell lines, including leukemia, lung cancer, and breast cancer. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly influenced their potency against cancer cells .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | SF-295 CNS Cancer | 0.688 |
| Compound B | A549 Lung Cancer | 1.2 |
| Compound C | MCF7 Breast Cancer | 0.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Anticancer Study : A recent study demonstrated that derivatives of quinoline, including those structurally related to 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol, exhibited submicromolar GI50 values across a panel of 60 cancer cell lines. This highlights their potential as effective anticancer agents .
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of quinoline derivatives showed that several compounds displayed significant inhibition against common pathogens, with some exhibiting potency comparable to standard antibiotics .
Q & A
Q. How is drug resistance studied in pathogens exposed to this compound?
- Methodological Answer : Serial passage of bacteria/malaria parasites under sub-lethal drug pressure induces resistance. Genomic sequencing identifies mutations (e.g., in efflux pumps or target enzymes). Synergy studies with known inhibitors (e.g., verapamil for efflux pump inhibition) restore efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
